molecular formula C19H26N2S B5778107 N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine

N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine

Cat. No. B5778107
M. Wt: 314.5 g/mol
InChI Key: DZBMYDDGPWFNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine is a chemical compound that is commonly referred to as BME-2. It is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. BME-2 has been found to have a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of BME-2 is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. BME-2 has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses. Additionally, BME-2 has been shown to inhibit the replication of the hepatitis B virus by inhibiting the activity of the viral polymerase.
Biochemical and Physiological Effects:
BME-2 has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of rheumatoid arthritis. Additionally, BME-2 has been shown to reduce the levels of hepatitis B virus DNA in infected cells.

Advantages and Limitations for Lab Experiments

One advantage of using BME-2 in lab experiments is that it has been extensively studied and its biological activities are well-characterized. Additionally, BME-2 is a synthetic compound, which allows for precise control over its chemical structure and purity. However, one limitation of using BME-2 in lab experiments is that it may not accurately mimic the complex biological environment of living organisms.

Future Directions

There are several future directions for research on BME-2. One direction is to further investigate its anti-cancer properties and its potential use as a therapeutic agent in cancer treatment. Another direction is to explore its anti-inflammatory properties and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of BME-2 and to identify its molecular targets.

Synthesis Methods

The synthesis of BME-2 involves the reaction between N-benzyl-N',N'-dimethyl-1,2-ethanediamine and 4-(methylthio)benzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is purified by column chromatography to obtain pure BME-2.

Scientific Research Applications

BME-2 has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BME-2 has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis. Additionally, BME-2 has been found to have anti-viral properties and has been shown to inhibit the replication of the hepatitis B virus.

properties

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2S/c1-20(2)13-14-21(15-17-7-5-4-6-8-17)16-18-9-11-19(22-3)12-10-18/h4-12H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBMYDDGPWFNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5454973

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